6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine
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Description
6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various methods, highlighting the chemical flexibility and potential for modification of this molecular scaffold. For example, Mizuno et al. (2006) developed convenient and efficient syntheses for metabolites of a related compound, demonstrating the use of methanesulfonyl as a protective group for the phenolic hydroxy group in Friedel–Crafts reactions, which enabled a simpler synthetic route with high yield [Mizuno et al., 2006]. This work highlights the synthetic accessibility of complex quinoline derivatives, which is crucial for their further application in research.
Biological Activity
Research into the biological activity of quinoline derivatives has identified potential applications in treating diseases such as tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) from a series of 4-anilinoquinolines and 4-anilinoquinazolines, including a compound with structural similarities to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine. This study highlighted the importance of the benzyloxy aniline and the 6,7-dimethoxy quinoline ring for Mtb inhibition, with identified compounds showing limited toxicity and potential for further improvement [Asquith et al., 2019].
Photoreduction and Fluorescent Properties
The photoreduction properties of oxoisoaporphines, to which the compound is structurally related, have been studied, showing the generation of long-lived semi-reduced metastable photoproducts. These properties are of interest for applications in photochemistry and the development of photoactive materials [De la Fuente et al., 2004]. Additionally, the synthesis and investigation of fluorescent properties of 2-amino substituted quinolines have shown potential for linking to biomolecules and biopolymers, indicating applications in bioconjugation and fluorescent labeling [Stadlbauer et al., 2009].
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-11-9-17(10-12-18)15-27-25-20-13-22(31-2)23(32-3)14-21(20)26-16-24(25)33(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHBOUJOCCLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine |
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